Superior Crude Peptide Quality via Near-Elimination of t-Butylation Side Reactions
The primary differentiator of Fmoc-Lys(Trt)-OH over the standard Fmoc-Lys(Boc)-OH is its ability to drastically reduce t-butylation side products during the final TFA cleavage step. A controlled study on a 14-mer somatostatinamide peptide demonstrated that using traditional tBu/Boc protection for Ser, Thr, and Trp residues resulted in a substantial 16.3% of tert-butylated peptide impurities [1]. In stark contrast, replacing these protecting groups with Trt and THP moieties (a strategy for which Fmoc-Lys(Trt)-OH is a key enabler) completely eliminated this impurity class, reducing tert-butylation to 0% [1]. This translates to a >16% improvement in target peptide purity directly attributable to the Trt protection strategy.
| Evidence Dimension | Percentage of t-butylated peptide side products in crude mixture after TFA cleavage |
|---|---|
| Target Compound Data | 0% tert-butylated products (when used as part of a Trt/THP protection strategy) |
| Comparator Or Baseline | 16.3% tert-butylated products (for standard tBu/Boc protection strategy) |
| Quantified Difference | Absolute reduction of 16.3 percentage points; a 100% relative reduction. |
| Conditions | Synthesis of somatostatinamide (14-mer peptide with one Trp and two Cys residues); Cleavage cocktail: TFA/TIS/water (95/2.5/2.5). |
Why This Matters
This evidence directly addresses a major source of yield loss and purification burden in peptide manufacturing, making Fmoc-Lys(Trt)-OH a high-value procurement choice for sequences containing tBu-sensitive residues like Cys, Met, or Trp.
- [1] Iris Biotech. Advanced Side-Chain Protection with THP and Trt. (2025). View Source
